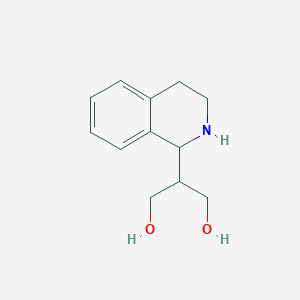

2-(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-propane-1,3-diol

描述

2-(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-propane-1,3-diol (CAS: 955287-52-2) is a synthetic compound featuring a tetrahydroisoquinoline core linked to a propane-1,3-diol moiety. This structure combines the rigidity of the tetrahydroisoquinoline scaffold—a motif prevalent in bioactive alkaloids—with the hydrophilic properties of the diol group, making it a candidate for pharmaceutical and biochemical applications. The compound is commercially available in quantities up to 500 mg, with prices ranging from $180 to $320 depending on scale .

属性

IUPAC Name |

2-(1,2,3,4-tetrahydroisoquinolin-1-yl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-7-10(8-15)12-11-4-2-1-3-9(11)5-6-13-12/h1-4,10,12-15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSQHAKMLISTKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588766 | |

| Record name | 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955287-52-2 | |

| Record name | 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-propane-1,3-diol typically involves the reduction of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of high-throughput screening techniques can also optimize the catalyst and reaction conditions for large-scale production.

化学反应分析

Types of Reactions

2-(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-propane-1,3-diol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be further reduced to form more saturated derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The hydroxyl groups in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Saturated alcohols or hydrocarbons.

Substitution: Ethers or esters.

科学研究应用

2-(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-propane-1,3-diol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors in the body.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

Industry: It is used in the production of pharmaceuticals and fine chemicals, where its reactivity and stability are advantageous.

作用机制

The mechanism of action of 2-(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-propane-1,3-diol involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

相似化合物的比较

生物活性

2-(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-propane-1,3-diol (THIQ-PD) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 207.27 g/mol

- CAS Number : 955287-52-2

- Structure : The compound features a tetrahydroisoquinoline moiety linked to a propane-1,3-diol structure.

1. Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. THIQ-PD has been studied for its ability to protect neuronal cells from oxidative stress and apoptosis. A study demonstrated that THIQ-PD significantly reduced cell death in neuronal cultures exposed to neurotoxic agents, suggesting its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

2. Antimicrobial Properties

THIQ-PD shows promising antimicrobial activity against various pathogens. In vitro studies have reported effective inhibition of bacterial growth, particularly against Gram-positive bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

3. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. In animal models of inflammation, THIQ-PD administration resulted in reduced levels of pro-inflammatory cytokines and markers. This suggests potential applications in inflammatory diseases such as arthritis and inflammatory bowel disease.

Structure-Activity Relationship (SAR)

The biological activity of THIQ-PD can be correlated with its structural features. Modifications to the tetrahydroisoquinoline core and the diol group have been systematically explored to enhance potency and selectivity against specific biological targets.

| Modification | Effect on Activity |

|---|---|

| Increased hydroxyl groups | Enhanced solubility and bioavailability |

| Altered alkyl chain length | Improved binding affinity to target receptors |

Case Study 1: Neuroprotection in Animal Models

In a controlled study involving mice subjected to induced neurotoxicity, THIQ-PD was administered prior to exposure. Results indicated a significant reduction in neurodegeneration markers compared to control groups. Histological analysis revealed preserved neuronal architecture and reduced apoptosis rates.

Case Study 2: Antimicrobial Efficacy

A clinical isolate study tested THIQ-PD against resistant strains of Staphylococcus aureus. The compound displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative treatment option for antibiotic-resistant infections.

常见问题

Q. How do structural modifications (e.g., alkyl chain length) alter pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。